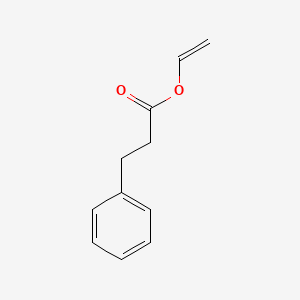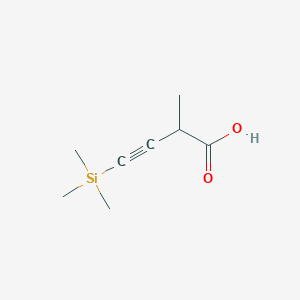
Vinyl 3-Phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl 3-Phenylpropanoate is an organic compound belonging to the ester family. It is characterized by the presence of a vinyl group attached to a 3-phenylpropanoate moiety. Esters like this compound are widely used in various industrial applications due to their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl 3-Phenylpropanoate can be synthesized through the esterification of 3-Phenylpropionic acid with vinyl acetate. The reaction typically involves the use of a catalyst such as palladium(II) acetate in a solvent like tetrahydrofuran. The mixture is stirred at 60°C for 16 hours, followed by purification through flash chromatography to yield the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Vinyl 3-Phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3-Phenylpropanoic acid.
Reduction: Formation of 3-Phenylpropanol.
Substitution: Formation of substituted vinyl esters.
Aplicaciones Científicas De Investigación
Vinyl 3-Phenylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in biochemical assays and enzyme studies.
Medicine: Explored for its role in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals
Mecanismo De Acción
The mechanism of action of Vinyl 3-Phenylpropanoate involves its reactivity as an ester. The vinyl group can undergo polymerization or addition reactions, while the ester moiety can participate in hydrolysis or transesterification reactions. These reactions are facilitated by specific enzymes or catalysts, targeting molecular pathways involved in ester metabolism .
Comparación Con Compuestos Similares
- Methyl 3-Phenylpropanoate
- Ethyl 3-Phenylpropanoate
- 3-Phenylpropanoic acid
Comparison: Vinyl 3-Phenylpropanoate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its methyl and ethyl counterparts. The vinyl group allows for additional polymerization and substitution reactions, making it more versatile in synthetic applications .
This compound stands out for its unique combination of a vinyl group and an ester moiety, offering diverse reactivity and applications in various fields of research and industry.
Propiedades
Número CAS |
54519-07-2 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
ethenyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
Clave InChI |
CCOIAZBZCWXREH-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)







![4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11915012.png)

